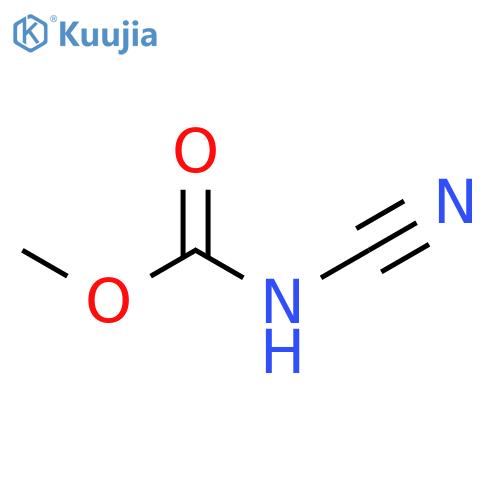Cas no 21729-98-6 (Methylcyanocarbamate)
メチルシアノカルバメート(Methylcyanocarbamate)は、有機合成化学において有用な中間体として知られる化合物です。分子式C3H4N2O2で表され、カルバメート骨格にシアノ基が結合した特徴的な構造を有します。その反応性の高さから、医薬品や農薬の合成前駆体としての応用が可能です。特に、求核置換反応や環化反応において優れた反応性を示し、複雑な分子骨格の構築に寄与します。安定性と取扱いの容易さも特長であり、適切な条件下で長期保存が可能です。実験室規模から工業的生産まで、多様な合成プロセスへの適応性が評価されています。

Methylcyanocarbamate structure
商品名:Methylcyanocarbamate
Methylcyanocarbamate 化学的及び物理的性質
名前と識別子
-
- Carbamic acid,N-cyano-, methyl ester
- methyl N-cyanocarbamate
- cyano-carbamic acid methyl ester
- METHYL CYANAMIDO FORMATE
- methyl-N-cyano carbamate
- N-cyanocarbamic acid methyl ester
- N-cyanomethylcarbamate
- N-methoxycarbonylcyanamide
- methylcyanocarbamate
- 氰氨基甲酸甲酯
- EINECS 244-548-0
- 21729-98-6
- DTXSID9027817
- Phenyl4-Hydroxybenzoate
- AKOS006312885
- METHOXYCARBONYLCYANAMIDE
- SCHEMBL4621463
- Carbamic acid, cyano-, methyl ester
- EN300-211474
- W-107528
- Methyl cyanocarbamate
- carbomethoxycyanamide
- METHYL CYANAMIDOFORMATE
- UNII-ZTT2HH0P0A
- Carbamic acid, N-cyano-, methyl ester
- CS-0379068
- ZSYJMXLJNPEAGP-UHFFFAOYSA-N
- ZTT2HH0P0A
- NS00026951
- Methylcyanocarbamate
-
- MDL: MFCD09952509
- インチ: 1S/C3H4N2O2/c1-7-3(6)5-2-4/h1H3,(H,5,6)
- InChIKey: ZSYJMXLJNPEAGP-UHFFFAOYSA-N
- ほほえんだ: COC(NC#N)=O
計算された属性
- せいみつぶんしりょう: 100.02700
- どういたいしつりょう: 100.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 7
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 62.1A^2
じっけんとくせい
- 密度みつど: 1.195
- ふってん: 172.4°C at 760 mmHg
- フラッシュポイント: 58.1°C
- 屈折率: 1.42
- PSA: 62.12000
- LogP: 0.21438
Methylcyanocarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-211474-0.5g |
methyl N-cyanocarbamate |
21729-98-6 | 0.5g |
$397.0 | 2023-09-16 | ||
| TRC | M296475-1000mg |
Methylcyanocarbamate |
21729-98-6 | 1g |
$534.00 | 2023-05-18 | ||
| Enamine | EN300-211474-0.05g |
methyl N-cyanocarbamate |
21729-98-6 | 0.05g |
$348.0 | 2023-09-16 | ||
| Enamine | EN300-211474-0.25g |
methyl N-cyanocarbamate |
21729-98-6 | 0.25g |
$381.0 | 2023-09-16 | ||
| Enamine | EN300-211474-10g |
methyl N-cyanocarbamate |
21729-98-6 | 10g |
$1778.0 | 2023-09-16 | ||
| Enamine | EN300-211474-5.0g |
methyl N-cyanocarbamate |
21729-98-6 | 5g |
$2110.0 | 2023-05-24 | ||
| TRC | M296475-1g |
Methylcyanocarbamate |
21729-98-6 | 1g |
$ 440.00 | 2022-06-04 | ||
| Enamine | EN300-211474-10.0g |
methyl N-cyanocarbamate |
21729-98-6 | 10g |
$3131.0 | 2023-05-24 | ||
| Enamine | EN300-211474-1.0g |
methyl N-cyanocarbamate |
21729-98-6 | 1g |
$728.0 | 2023-05-24 | ||
| Enamine | EN300-211474-2.5g |
methyl N-cyanocarbamate |
21729-98-6 | 2.5g |
$810.0 | 2023-09-16 |
Methylcyanocarbamate 関連文献
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
21729-98-6 (Methylcyanocarbamate) 関連製品
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 503537-97-1(4-bromooct-1-ene)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:21729-98-6)Methylcyanocarbamate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ